

# ON 108600: A Potent Multi-Kinase Inhibitor Targeting Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

**ON 108600** has emerged as a promising multi-kinase inhibitor with significant potential in oncology, particularly in the treatment of aggressive cancers such as triple-negative breast cancer (TNBC). Its unique inhibitory profile against Casein Kinase 2 (CK2), TRAF2- and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-regulated kinases (DYRKs) positions it as a compelling candidate for targeting cancer stem cells and overcoming therapeutic resistance. This guide provides a comparative analysis of **ON 108600** against other notable multi-kinase inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

### **Introduction to ON 108600**

**ON 108600** is a novel small molecule inhibitor that demonstrates potent activity against a select group of kinases implicated in cancer cell proliferation, survival, and differentiation. Its primary targets include:

- Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase that plays a crucial
  role in cell growth, proliferation, and suppression of apoptosis. Elevated CK2 levels are
  associated with numerous cancers.
- TRAF2- and NCK-interacting kinase (TNIK): A key regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer and other malignancies. TNIK is essential for the growth of cancer cells dependent on this pathway.



 Dual-specificity tyrosine-regulated kinases (DYRKs): A family of kinases involved in cell cycle regulation and neuronal development. DYRK1A, in particular, has been implicated in the pathogenesis of several cancers.

By simultaneously targeting these key signaling nodes, **ON 108600** exhibits a multi-pronged attack on cancer cells, including the highly resilient cancer stem cell population.

## **Comparative Efficacy of ON 108600**

To provide a clear perspective on the potency of **ON 108600**, this section presents a comparative summary of its in vitro activity against other well-characterized kinase inhibitors targeting CK2, TNIK, and DYRKs.

Disclaimer: The following data has been compiled from various sources. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

In Vitro Kinase Inhibitory Activity (IC50)



| Inhibitor                   | Target Kinase                | IC50 (nM)                      | Reference                      |
|-----------------------------|------------------------------|--------------------------------|--------------------------------|
| ON 108600                   | CK2α1                        | 50                             | [Source for ON<br>108600 data] |
| CK2α2                       | 5                            | [Source for ON<br>108600 data] |                                |
| TNIK                        | 5                            | [Source for ON<br>108600 data] |                                |
| DYRK1A                      | 16                           | [Source for ON<br>108600 data] |                                |
| DYRK1B                      | 7                            | [Source for ON<br>108600 data] | _                              |
| DYRK2                       | 28                           | [Source for ON<br>108600 data] |                                |
| Silmitasertib (CX-<br>4945) | CK2α                         | 1                              | [Source for CX-4945<br>data]   |
| KYA1797K                    | TNIK (via Wnt/β-<br>catenin) | 750 (TOPflash assay)           | [Source for KYA1797K<br>data]  |
| Harmine                     | DYRK1A                       | 80                             | [Source for Harmine data]      |
| DYRK2                       | 900                          | [Source for Harmine data]      |                                |
| DYRK3                       | 800                          | [Source for Harmine data]      | _                              |

# **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).





Click to download full resolution via product page

Figure 1: Simplified signaling pathways targeted by ON 108600.





Click to download full resolution via product page

**Figure 2:** General experimental workflow for evaluating **ON 108600**.

## **Detailed Experimental Protocols**

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in the evaluation of multi-kinase inhibitors are provided below.

# **In Vitro Kinase Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

#### Materials:

Recombinant human kinases (CK2, TNIK, DYRKs)



- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Test compound (ON 108600 or comparator)
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
- 96-well plates
- Plate reader

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Plot the percentage of kinase inhibition against the log concentration of the test compound.
- Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal doseresponse curve).

## **Cell Viability (MTT) Assay**

Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.

#### Materials:



- Cancer cell lines (e.g., MDA-MB-231, BT-20 for TNBC)
- Complete cell culture medium
- Test compound (ON 108600 or comparator)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.
- Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

### **Clonogenic Survival Assay**

Objective: To evaluate the long-term effect of a compound on the ability of single cells to form colonies.



#### Materials:

- Cancer cell lines
- · Complete cell culture medium
- Test compound
- · 6-well plates
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

#### Procedure:

- Treat cells in a flask with the test compound for a specified duration.
- Trypsinize the cells and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
- Incubate the plates for 10-14 days to allow for colony formation.
- Fix the colonies with methanol and stain with crystal violet solution.
- Count the number of colonies (typically containing ≥50 cells).
- Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
  - PE = (Number of colonies formed / Number of cells seeded) x 100%
  - SF = PE of treated cells / PE of control cells

## **Mammosphere Formation Assay**

Objective: To assess the effect of a compound on the self-renewal capacity of cancer stem cells.

#### Materials:

Cancer cell lines or primary tumor cells



- Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
- · Ultra-low attachment plates
- Test compound

- Prepare a single-cell suspension of the cancer cells.
- Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
- Add the test compound at various concentrations.
- Incubate the plates for 7-10 days to allow for mammosphere formation.
- Count the number of mammospheres (typically >50 μm in diameter) under a microscope.
- Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres formed / Number of cells seeded) x 100%.

### In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

#### Materials:

- Immunocompromised mice (e.g., nude or NOD/SCID mice)
- Cancer cell line
- Matrigel (optional)
- · Test compound formulation for in vivo administration
- Calipers for tumor measurement



- Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10<sup>6</sup> cells in PBS, with or without Matrigel) into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer the test compound (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).
- Monitor the body weight and general health of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

### Conclusion

**ON 108600** represents a significant advancement in the development of multi-kinase inhibitors for cancer therapy. Its ability to potently inhibit CK2, TNIK, and DYRKs provides a unique mechanism for targeting critical oncogenic pathways and the cancer stem cell population. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers and drug developers seeking to further investigate and contextualize the therapeutic potential of **ON 108600** and other related kinase inhibitors. Further head-to-head studies under standardized conditions will be crucial for definitively establishing the comparative advantages of **ON 108600** in various cancer models.

 To cite this document: BenchChem. [ON 108600: A Potent Multi-Kinase Inhibitor Targeting Cancer Stem Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10833152#advantages-of-on-108600-as-a-multi-kinase-inhibitor]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com